molecular formula C16H15ClN2O2 B5800211 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide

3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide

Cat. No.: B5800211
M. Wt: 302.75 g/mol
InChI Key: CGJUCZSFLZEJMN-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylamino carbonyl group, and a phenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and 4-aminobenzamide.

    Formation of Intermediate: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amide Formation: The acid chloride is then reacted with 4-aminobenzamide in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide
  • 3-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide
  • 3-chloro-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Uniqueness

3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is unique due to the presence of the dimethylamino carbonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-19(2)16(21)11-6-8-14(9-7-11)18-15(20)12-4-3-5-13(17)10-12/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJUCZSFLZEJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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